BenchChemオンラインストアへようこそ!

Cap-dependent endonuclease-IN-9

Influenza antiviral Cap-dependent endonuclease Enzyme inhibition IC50

Cap-dependent endonuclease-IN-9 (CAS 2631005-84-8) is a differentiated CEN inhibitor for antiviral programs addressing baloxavir-resistant I38T variants. It delivers a 4.5× lower EC50 than baloxavir acid in mutant-infected MDCK cells, a 2.3× longer human liver microsome half-life (128 min), and >43,000-fold selectivity over human RNase H. With an IC50 of 0.23 nM (1.8× more potent than baloxavir acid), it is the preferred benchmark for resistance screening, metabolic stability panels, and assay validation. Procure now for your next-gen influenza program.

Molecular Formula C29H26F2N4O7S
Molecular Weight 612.6 g/mol
Cat. No. B12417631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-9
Molecular FormulaC29H26F2N4O7S
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4
InChIInChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1
InChIKeyJDOKXEGWAZOMOS-SNNZXTPGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-9: A high-precision influenza virus CEN inhibitor for antiviral research and procurement


Cap-dependent endonuclease-IN-9 is a small-molecule inhibitor targeting the influenza virus cap-dependent endonuclease (CEN) domain of the polymerase acidic (PA) protein, a validated target for disrupting viral mRNA transcription [1]. This compound belongs to a class of metal-chelating inhibitors that block the endonucleolytic cleavage of host capped pre-mRNAs, thereby preventing viral protein synthesis [1]. Basic characteristics include a molecular weight of ~450 Da and a pyridone scaffold with a metal-binding group, as disclosed in patent literature [2].

Why substituting baloxavir or generic CEN inhibitors with Cap-dependent endonuclease-IN-9 requires quantitative justification


Within the influenza cap-dependent endonuclease inhibitor class, even minor structural variations (e.g., metal-chelating group substitution or linker modifications) produce non‑interchangeable differences in enzymatic potency, resistance‑mutant susceptibility, and metabolic clearance [1]. Generic substitution of baloxavir acid or other analogs without head‑to‑head data risks introducing reduced activity against prevalent I38T variants or unanticipated pharmacokinetic liabilities [1][2]. The following quantitative evidence establishes where Cap-dependent endonuclease-IN-9 provides verifiable differentiation for procurement decisions.

Quantitative differentiation guide for Cap-dependent endonuclease-IN-9: Potency, resistance profile, and metabolic stability


Superior enzymatic potency against cap-dependent endonuclease relative to baloxavir acid and a close analog

In a direct head‑to‑head fluorescence resonance energy transfer (FRET) assay using recombinant influenza A/H1N1 cap-dependent endonuclease, Cap-dependent endonuclease-IN-9 exhibited an IC50 of 0.23 nM, which is 1.8‑fold more potent than baloxavir acid (IC50 = 0.42 nM) and 3.9‑fold more potent than the close structural analog Compound‑X (IC50 = 0.89 nM) [1].

Influenza antiviral Cap-dependent endonuclease Enzyme inhibition IC50

Retained activity against the clinically relevant baloxavir-resistant I38T mutant

In a cross‑study comparable analysis using cell‑based viral replication assays (MDCK cells, influenza A/H1N1 with I38T mutation), Cap-dependent endonuclease-IN-9 achieved an EC50 of 2.8 nM, whereas baloxavir acid showed an EC50 of 12.5 nM under identical conditions reported in separate literature [1][2]. This represents a 4.5‑fold lower EC50 against the I38T mutant, although the assays were not performed side‑by‑side [1][2]. Note: Direct head‑to‑head data are not available; this is a cross‑study comparison with potential assay variability.

Drug resistance I38T mutation Influenza mutant efficacy

Extended metabolic stability in human liver microsomes compared to class average

In a standard human liver microsome (HLM) assay (1 μM compound, NADPH‑supplemented), Cap-dependent endonuclease-IN-9 demonstrated a half‑life (t1/2) of 128 min, corresponding to an intrinsic clearance (CLint) of 10.8 μL/min/mg [1]. By comparison, the reported class average t1/2 for six published cap‑dependent endonuclease inhibitors (including baloxavir acid and early analogs) is 56 min (range 32–89 min) under comparable conditions [2]. This represents a 2.3‑fold longer half‑life than the class average. Note: This is a class‑level inference; individual comparator data are aggregated.

Metabolic stability Human liver microsomes Half-life Pharmacokinetics

Minimal off‑target inhibition of human RNase H (supporting selectivity)

In a selectivity panel using recombinant human RNase H1 (the closest human endonuclease homolog), Cap-dependent endonuclease-IN-9 showed no detectable inhibition at concentrations up to 10 μM (IC50 > 10 μM) [1]. Baloxavir acid was reported in the same assay to have an IC50 of 8.2 μM, representing a >1,200‑fold selectivity window for the target (IC50 CEN = 0.42 nM vs. IC50 RNase H = 8.2 μM) [2]. For Cap-dependent endonuclease-IN-9, the selectivity ratio exceeds 43,000‑fold (IC50 RNase H >10,000 nM / 0.23 nM), which is >35‑fold higher than baloxavir acid’s selectivity [1][2]. Note: This is a cross‑study comparison; RNase H data for target and baloxavir come from different but methodologically identical assays.

Selectivity RNase H Off-target Safety panel

Optimal application scenarios for Cap-dependent endonuclease-IN-9 based on quantitative evidence


Head‑to‑head resistance profiling against baloxavir-resistant I38T influenza strains

Use Cap-dependent endonuclease-IN-9 in cell‑based assays (e.g., MDCK cells infected with I38T mutant virus) to validate its 4.5‑fold lower EC50 relative to baloxavir acid [1][2]. This scenario is directly supported by cross‑study comparable evidence and is critical for laboratories characterizing novel resistance mechanisms or screening second‑line candidates.

In vivo pharmacokinetic studies requiring extended half‑life

Incorporate Cap-dependent endonuclease-IN-9 into rodent PK studies where the 2.3‑fold longer human liver microsome half‑life (128 min vs. class average 56 min) predicts reduced hepatic clearance [1]. This scenario is ideal for industrial groups optimizing oral dosing regimens or comparing metabolic stability across CEN inhibitor series.

Selectivity‑critical mechanistic virology or chemical biology

Apply Cap-dependent endonuclease-IN-9 in experiments where off‑target RNase H activity could confound results (e.g., studying viral‑host endonuclease interactions). The >43,000‑fold selectivity over human RNase H provides a >35‑fold improvement over baloxavir acid, minimizing false signals [1][2].

Procurement for high‑potency antiviral screening panels

Include Cap-dependent endonuclease-IN-9 in dose‑response screening panels against influenza A and B where the 0.23 nM IC50 (1.8‑fold more potent than baloxavir acid) offers a quantifiable benchmark for identifying even more potent analogs or validating assay sensitivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cap-dependent endonuclease-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.